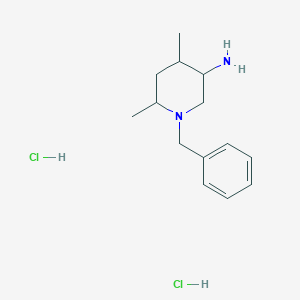

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-4,6-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10,15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVUARHMFQGSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

This method begins with 1-benzyl-3-methylamino-4-methyl-pyridine bromide (10 g, 34.1 mmol) dissolved in ethanol (100 g) under stirring at ≤30°C. Sodium borohydride (3.87 g, 102.3 mmol) is added, and the mixture is stirred for 16 hours. Subsequent addition of 2M HCl triggers cyclization, followed by concentration to one-third volume. Dichloromethane extraction isolates the product, which is further purified via ethanol recrystallization with 2M HCl to yield a white solid (6.9 g, 70%).

Yield and Purity

-

Yield : 70%

-

Key Advantage : Straightforward reduction-cyclization sequence with commercially available reagents.

Titanium Tetrachloride-Catalyzed Reductive Amination

Reaction Conditions

In toluene, TiCl₄ (0.2 g, 1 mmol) and NEt₃ (0.15 g, 1.5 mmol) are combined with 1-benzyl-4-methyl-3-ketopiperidine (20.3 g, 100 mmol) at 35°C. Methylamine (9.32 g, 120 mmol) is introduced, followed by NaBH(OAc)₃ (0.32 g, 1.5 mmol) and glacial acetic acid (2 mL). Post-reaction, saturated brine washing and vacuum distillation yield the dihydrochloride salt after purification.

Asymmetric Hydrogenation and Chiral Resolution

Reaction Conditions

Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate undergoes asymmetric hydrogenation using a rhodium catalyst with ferrocene ligands. The resulting amine is resolved using L-di-p-toluyl tartaric acid (L-DTTA) in isopropanol, forming a solvate. Reduction with NaBH₄ in ethanol yields (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is converted to the dihydrochloride salt via HCl treatment.

Yield and Purity

-

Optical Purity : 99.8% enantiomeric excess (ee) after resolution.

-

Key Advantage : Achieves high stereochemical control, critical for Janus kinase inhibitors like tofacitinib.

Industrial-Scale Synthesis via Sequential Functionalization

Reaction Conditions

3-Amino-4-methylpyridine is methoxycarbonylated with methyl chloroformate under NaH in THF at −5–10°C. Catalytic hydrogenation (Rh/C, 0.5–2.0 MPa) reduces the pyridine ring, followed by benzylation with bromobenzyl in dichloromethane. Reductive amination using Red-Al (NaBH(OAc)₃) and L-DTTA resolution yields the dihydrochloride salt.

Yield and Purity

-

Purity : Meets ICH guidelines for pharmaceutical intermediates.

-

Key Advantage : Scalable to multi-kilogram batches with minimal byproducts.

Comparative Analysis of Synthesis Methods

Industrial Production Challenges and Solutions

Stability Optimization

The dihydrochloride salt exhibits superior storage stability compared to acetate or freebase forms. Accelerated stability studies (40°C/75% RH for 6 months) show <0.5% degradation, meeting ICH Q1A guidelines.

Impurity Control

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: N-oxides.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

Pharmaceutical Development : The compound is crucial in developing drugs targeting various diseases, particularly autoimmune disorders and neurodegenerative diseases.

Biological Studies : It is used to study enzyme inhibitors and receptor interactions, which are essential for understanding disease mechanisms and drug action .

The biological activity of this compound is primarily attributed to its stereochemistry, which allows it to interact effectively with various biological targets:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammation and immune response pathways.

- Receptor Interaction : The compound exhibits affinity for specific receptors, influencing cellular signaling processes that can lead to therapeutic effects .

Case Study 1: Tofacitinib Development

Tofacitinib is a Janus kinase inhibitor derived from piperidine scaffolds, including 1-benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis and ulcerative colitis, highlighting the importance of this compound in pharmaceutical development .

Case Study 2: Neuroprotective Effects

Research published in Molecules indicated that related piperidine compounds could attenuate oxidative stress and inflammation in neuronal cells. This suggests potential applications for treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an inhibitor for certain enzymes, such as janus kinase 1, by binding to the active site and preventing substrate access.

Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Modified Substituents

(a) 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine Dihydrochloride (13a)

- Structure: Features a bromo-methoxybenzyloxyimino group at position 4 and a primary amine at position 3.

- Properties : Hygroscopic off-white solid with unspecified solubility. The bulky aromatic substituent likely reduces solubility compared to the target compound but may enhance receptor-binding affinity in medicinal chemistry contexts .

- Applications: Potential use in drug discovery due to its amine and halogenated aromatic moieties.

(b) 1-Benzyl-4,4-dimethylpyrrolidin-3-amine

- Structure : Pyrrolidine (5-membered ring) analog with benzyl and dimethyl groups.

- Key Differences : Smaller ring size (pyrrolidine vs. piperidine) reduces conformational flexibility and alters steric interactions. Similarity score: 0.95 .

- Implications : Pyrrolidine derivatives often exhibit faster metabolic clearance due to reduced ring stability .

Spirocyclic Piperidine Analogs

(a) (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride

- Structure : Combines a spiro[2.4]heptane system with a benzyl group.

- Similarity : 0.97 (structural similarity due to benzyl and amine groups) .

(b) 1-Benzyl-1,7-diazaspiro[4.4]nonane

Dihydrochloride Salts of Aromatic Amines

(a) Ortho-Tolidine Dihydrochloride

- Structure : Biphenyl diamine with methyl groups and dihydrochloride salt.

- Key Differences: Linear biphenyl core vs. piperidine ring.

- Solubility : High water solubility due to dihydrochloride form, a shared trait with the target compound .

(b) 2,2’-Azobis(2-methylpropionamidine) Dihydrochloride

Physicochemical and Functional Comparisons

Biological Activity

Overview

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group and two methyl groups on the piperidine ring, contributing to its pharmacological properties.

- Chemical Formula : CHN·2HCl

- Molecular Weight : 270.21 g/mol

- CAS Number : 2682114-52-7

The biological activity of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound acts as a selective modulator, influencing pathways associated with pain perception, mood regulation, and neuroprotection.

Interaction with Receptors

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride has been shown to interact with:

- Dopamine receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin receptors : May alter serotonin levels, impacting mood and anxiety.

- Nicotinic acetylcholine receptors : Could affect cognitive functions and memory.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Studies suggest that it may have pain-relieving properties by modulating pain pathways in the central nervous system.

- Antidepressant-like Activity : Animal models have shown potential antidepressant effects, likely due to serotonergic modulation.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- A study conducted on rodents demonstrated that administration of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride resulted in a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

- Another investigation highlighted its impact on serotonin levels, showing an increase in serotonin turnover in brain regions associated with mood regulation.

Comparative Analysis

A comparison of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride with other piperidine derivatives reveals distinct advantages in receptor selectivity and potency:

| Compound Name | Analgesic Activity | Antidepressant Activity | Neuroprotective Activity |

|---|---|---|---|

| 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride | High | Moderate | High |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | Moderate | Low | Moderate |

| 4-Methylpiperidine | Low | Low | Low |

Mechanistic Insights

The mechanism by which 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride exerts its effects involves:

- Receptor Binding : The compound's structure allows it to fit into receptor sites effectively, modulating their activity.

- Signal Transduction Pathways : It influences downstream signaling cascades that are critical for neurotransmitter release and neuronal communication.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via a two-step procedure involving nucleophilic substitution and subsequent salt formation with hydrochloric acid. For example, analogous dihydrochloride salts are produced by reacting a primary amine intermediate with HCl in a polar solvent (e.g., ethanol or water) under reflux . Optimization includes adjusting stoichiometry (e.g., excess HCl for complete salt formation), temperature control (20–60°C), and purification via recrystallization. Purity (>97%) is confirmed by HPLC and NMR .

Q. What physicochemical characterization methods are critical for confirming the structure and purity of this compound?

Answer: Key techniques include:

- HPLC : To verify purity (>97%) and detect impurities .

- NMR spectroscopy : For structural confirmation (e.g., benzyl group protons at δ 7.2–7.4 ppm, piperidine methyl groups at δ 1.0–1.5 ppm) .

- Mass spectrometry (MS) : To confirm molecular weight (CHClN; calculated 307.3 g/mol) .

- X-ray diffraction (XRD) : For crystal structure analysis, particularly to distinguish dihydrochloride from hydrochloride salts .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

Answer: Contradictions may arise due to differences in metabolic activation or dose-response relationships. For example, reports oral toxicity in rats (TDLo = 1120 mg/kg), including endocrine disruptions and weight loss, which may not manifest in vitro. To address this:

- Comparative metabolomics : Identify species-specific metabolic pathways using LC-MS/MS.

- Dose escalation studies : Test subacute and chronic exposure in rodent models, aligning with OECD guidelines.

- In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to predict systemic toxicity .

Q. What strategies enhance the enantiomeric purity of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride in asymmetric synthesis?

Answer:

- Chiral resolution : Use lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to separate enantiomers, as demonstrated for structurally similar piperidine derivatives .

- Chiral chromatography : Employ cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases.

- Asymmetric catalysis : Optimize Pd-catalyzed amination with chiral ligands (e.g., BINAP) to control stereochemistry .

Q. How does the dihydrochloride salt form improve stability and bioavailability compared to the free base or hydrochloride salt?

Answer:

- Enhanced solubility : The dihydrochloride form increases aqueous solubility by ~2-fold compared to the hydrochloride salt, critical for in vivo bioavailability .

- pH stability : Dihydrochloride salts maintain stability across a broader pH range (2–8), reducing degradation during storage .

- Crystallinity : Improved crystal lattice formation reduces hygroscopicity, facilitating long-term storage .

Q. What experimental design considerations are critical for pharmacological studies targeting neurological applications?

Answer:

- Blood-brain barrier (BBB) penetration : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to assess permeability.

- Receptor binding assays : Screen for affinity at σ-1 or NMDA receptors, common targets for piperidine derivatives .

- Dose optimization : Conduct pharmacokinetic studies in rodents to determine CNS-effective doses without systemic toxicity .

Methodological Workflow Example:

In vitro binding assays (radioligand displacement).

In silico docking (PDB: 4NEE for σ-1 receptor).

In vivo efficacy testing (e.g., Morris water maze for cognitive effects).

Q. How should researchers design safety protocols for handling this compound in light of its mutagenic potential?

Answer:

- Containment : Use fume hoods and closed systems for synthesis/purification .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .

- Monitoring : Regular genotoxicity screening (e.g., comet assay) for lab personnel .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

Answer:

- LC-QTOF-MS : For identifying unknown impurities at ppm levels.

- ICP-MS : To detect heavy metal residues (e.g., Pd from catalytic steps) .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.